The synthesis of Methyl (2S)-2-Amino-2-(2,4-difluorophenyl)acetate typically involves several steps:
The molecular formula of Methyl (2S)-2-Amino-2-(2,4-difluorophenyl)acetate is . The structure features:
COC(=O)[C@@H](N)c1cc(c(c(c1F)F)C)C(=O)O
Methyl (2S)-2-Amino-2-(2,4-difluorophenyl)acetate can undergo several chemical reactions:
The mechanism of action for Methyl (2S)-2-Amino-2-(2,4-difluorophenyl)acetate involves its interaction with specific biological targets such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects including modulation of signal transduction pathways, metabolic regulation, and alterations in gene expression.
Methyl (2S)-2-Amino-2-(2,4-difluorophenyl)acetate has several applications in scientific research:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2